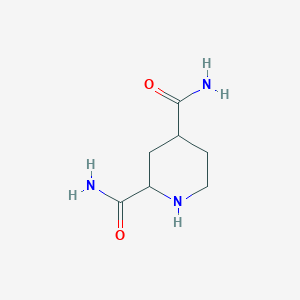
Piperidine-2,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine-2,4-dicarboxamide is a useful research compound. Its molecular formula is C7H13N3O2 and its molecular weight is 171.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis Platforms for Drug Discovery
Piperidine-2,4-dicarboxamide derivatives, such as 2,4-disubstituted piperidines, have been developed as scaffolds for drug discovery. This synthesis allows for controlled reaction selectivity, providing a versatile platform for medicinal chemistry (Watson, Jiang, & Scott, 2000).
2. Antidementia Agent Development
Specific derivatives of this compound have shown potent anti-acetylcholinesterase activity, indicating their potential as antidementia agents. One such compound demonstrated significant increases in acetylcholine content in animal models, highlighting its therapeutic promise (Sugimoto et al., 1990).
3. Building Blocks in Medicinal Chemistry
This compound derivatives serve as important building blocks in medicinal chemistry. Their synthesis from readily available compounds offers high yields and straightforward purification, making them valuable for drug development (Košak, Brus, & Gobec, 2014).
4. Reversible Organic Hydrogen Storage
Substituted piperidines, including this compound derivatives, have been evaluated for their potential as reversible organic hydrogen storage liquids. This application is particularly relevant for hydrogen-powered fuel cells, with studies focusing on the structural features that influence dehydrogenation enthalpy (Cui et al., 2008).
5. Anti-Inflammatory and Antimicrobial Activities
This compound derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These compounds have shown promising results in various assays, indicating their potential for therapeutic applications (Nosova et al., 2020).
6. Tubulin Inhibitors for Anticancer Therapy
Certain this compound derivatives have been identified as tubulin inhibitors, showing antiproliferative properties. This discovery offers a new chemical class for anticancer drug development, with compounds demonstrating potency in inhibiting tumor cell growth (Krasavin et al., 2014).
Mechanism of Action
Mode of Action
The interaction of Piperidine-2,4-dicarboxamide with its targets leads to various changes in the body. For instance, it is believed to stimulate the sensory hairs on the antennae of insects , leading to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
This compound is thought to affect several crucial signaling pathways. For example, it has been observed that piperidine derivatives can regulate pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are essential for various biological processes, including cell migration and cell cycle regulation .
Pharmacokinetics
It is known that piperidine derivatives can cross the cell membrane more easily , which could potentially enhance the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown. It is known that piperidine derivatives can lead to inhibition of cell migration and help in cell cycle arrest , which could potentially inhibit the survivability of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, lifestyle factors such as diet, smoking, alcohol consumption, and physical activity can influence the risk of diseases like cancer , which could potentially affect the efficacy of this compound.
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The basic properties which are responsible for most of the mechanistic approach of piperine in various diseases are its ‘antioxidant, anti-inflammatory, anti-apoptotic, and bio-availability enhancing abilities’ that provide the initial framework in managing and alleviating severe disease conditions .
Properties
IUPAC Name |
piperidine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c8-6(11)4-1-2-10-5(3-4)7(9)12/h4-5,10H,1-3H2,(H2,8,11)(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVALHEFNVSPYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline](/img/structure/B3001704.png)
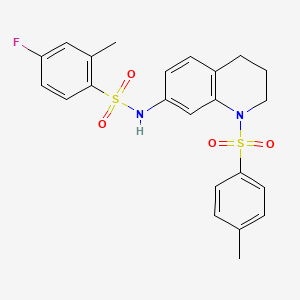
![3-[4-(1-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydroisochromen-1-one;hydrochloride](/img/structure/B3001706.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea](/img/structure/B3001707.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3001709.png)
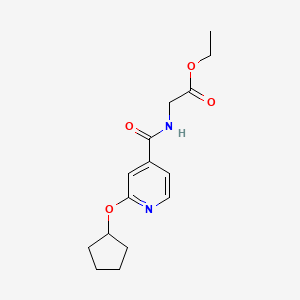
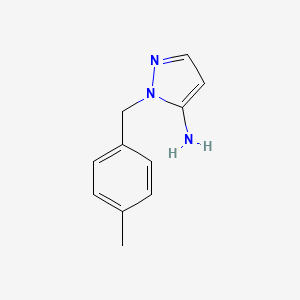
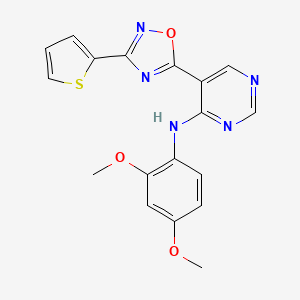
![5-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B3001713.png)
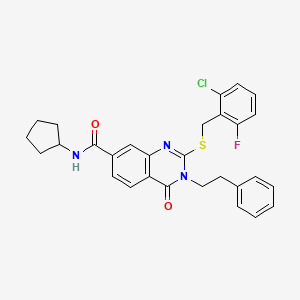
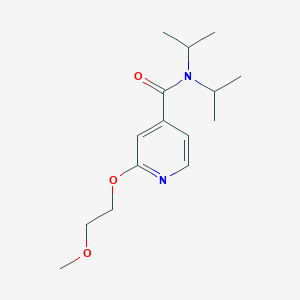
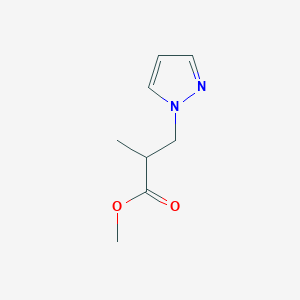
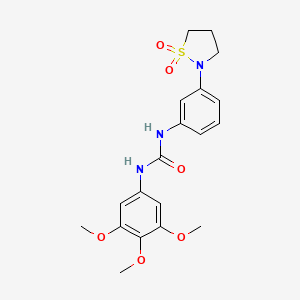
![N-[(1-methylindazol-3-yl)methyl]prop-2-enamide](/img/structure/B3001725.png)
